

A Technical Guide to the Spectroscopic Analysis of p-Cresyl Isobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Tolyl isobutyrate*

Cat. No.: B093224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for p-cresyl isobutyrate (also known as **p-tolyl isobutyrate**), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The spectroscopic data for p-cresyl isobutyrate is crucial for its identification and characterization. The following tables summarize the available ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data.

Table 1: ^1H NMR Spectroscopic Data for p-Cresyl Isobutyrate[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.13	d	2H	Ar-H
6.93	d	2H	Ar-H
2.76	sept	1H	-CH(CH ₃) ₂
2.31	s	3H	Ar-CH ₃
1.29	d	6H	-CH(CH ₃) ₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for p-Cresyl Isobutyrate

Chemical Shift (ppm)	Assignment
176.5	C=O
148.6	Ar-C-O
134.3	Ar-C-CH ₃
129.8	Ar-CH
120.9	Ar-CH
34.3	-CH(CH ₃) ₂
20.8	Ar-CH ₃
19.1	-CH(CH ₃) ₂

Note: The ¹³C NMR data is based on typical chemical shifts for similar structures and analysis of the available spectrum. Exact values may vary based on experimental conditions.

Table 3: IR Spectroscopic Data for p-Cresyl Isobutyrate[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970	Strong	C-H stretch (aliphatic)
1750	Strong	C=O stretch (ester)
1500, 1460	Medium	C=C stretch (aromatic)
1200, 1150	Strong	C-O stretch (ester)
820	Strong	C-H bend (aromatic, para-substituted)

Table 4: Mass Spectrometry Data for p-Cresyl Isobutyrate[1][3]

m/z	Relative Intensity (%)	Assignment
178	13.7	[M] ⁺ (Molecular Ion)
108	100.0	[CH ₃ C ₆ H ₄ OH] ⁺ (p-cresol fragment)
71	16.0	[C ₄ H ₇ O] ⁺ (isobutyryl fragment)
43	52.3	[C ₃ H ₇] ⁺ (isopropyl fragment)

Experimental Protocols

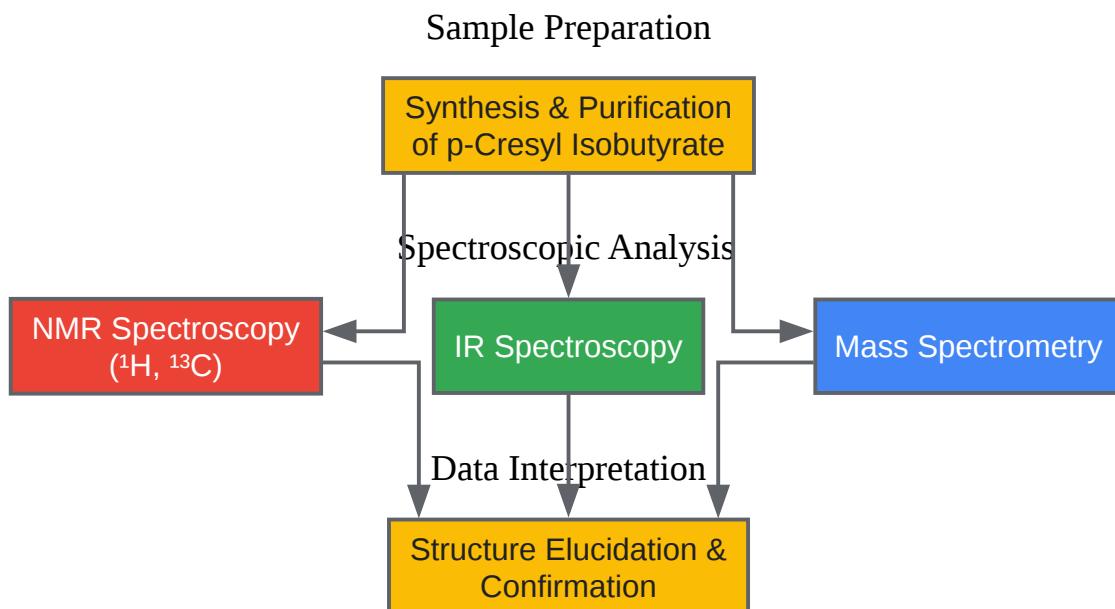
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A sample of p-cresyl isobutyrate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically run at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.

- Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the peaks in ^1H NMR is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy:


- Sample Preparation: For a liquid sample like p-cresyl isobutyrate, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired by passing an infrared beam through the sample.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS):

- Sample Introduction: A dilute solution of p-cresyl isobutyrate is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: The sample is vaporized and then ionized. Electron ionization (EI) is a common method, where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like p-cresyl isobutyrate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. P-TOLYL ISOBUTYRATE(103-93-5) 1H NMR [m.chemicalbook.com]
- 2. p-Tolyl isobutyrate [webbook.nist.gov]
- 3. p-Tolyl isobutyrate [webbook.nist.gov]
- 4. To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of p-Cresyl Isobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093224#spectroscopic-data-for-p-cresyl-isobutyrate-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com